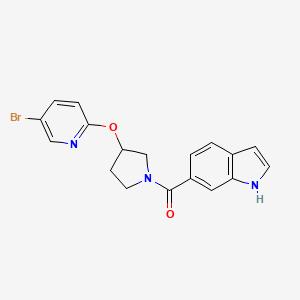
(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone" is an intriguing chemical entity that has garnered attention in various scientific disciplines. This molecule features a complex structure, combining elements from pyridine, pyrrolidine, and indole frameworks, indicative of its potential for a wide range of chemical reactivities and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone can be achieved through multi-step organic synthesis. The process typically begins with the bromination of pyridine to introduce a bromine atom at the 5th position. This bromopyridine derivative is then subjected to nucleophilic substitution reactions with an appropriate pyrrolidine-based nucleophile. The indole ring is often introduced via coupling reactions such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, providing the final indole-containing structure.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Catalysts and solvents would be chosen to minimize cost and environmental impact, adhering to green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties, to form oxidized derivatives.
Reduction: : Reduction reactions may target the carbonyl group, potentially yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Nucleophiles like amines, thiols.
Major Products Formed
The major products depend on the specific reactions. Oxidation typically yields N-oxide derivatives, reduction gives alcohols, and substitution reactions yield a wide array of functionalized pyridine derivatives.
科学研究应用
This compound finds applications across several scientific fields:
Chemistry: : Used as a building block in the synthesis of complex molecules, enabling the exploration of new reaction pathways and mechanisms.
Biology: : Potential use as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: : Investigated for its therapeutic potential, possibly serving as a lead compound in drug development targeting specific biological pathways.
Industry: : Could be utilized in the development of advanced materials, such as polymers with specific electronic or photonic properties.
作用机制
The mechanism by which (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone exerts its effects is likely multifaceted:
Molecular Targets: : May interact with G-protein-coupled receptors or ion channels, modulating their activity.
Pathways Involved: : Could influence signal transduction pathways related to cellular growth, apoptosis, or neurotransmission.
相似化合物的比较
Similar Compounds
(3-((5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
(3-((5-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
(3-((5-iodopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
Uniqueness
The presence of the bromine atom in (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone distinguishes it from its halogenated counterparts. Bromine's size and electronic properties influence the compound's reactivity and interactions, making it uniquely suited for certain chemical transformations and biological activities.
That's a lot of chemistry for one day! But it's a fascinating compound with a world of possibilities. What's next on our exploration list?
属性
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-14-3-4-17(21-10-14)24-15-6-8-22(11-15)18(23)13-2-1-12-5-7-20-16(12)9-13/h1-5,7,9-10,15,20H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWUUEVBOMUPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)

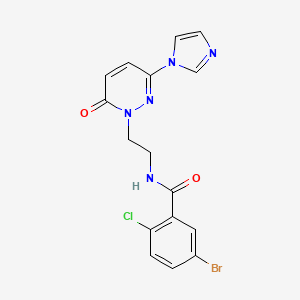
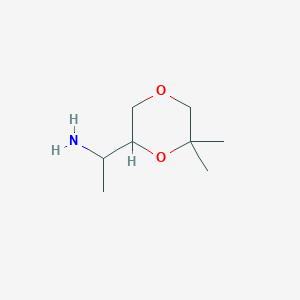
![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)
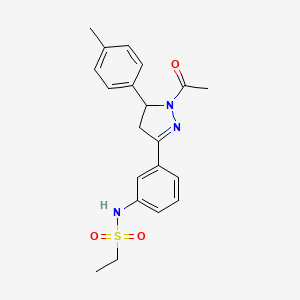

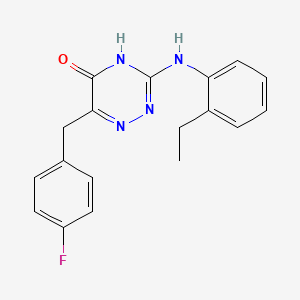
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)
![6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)

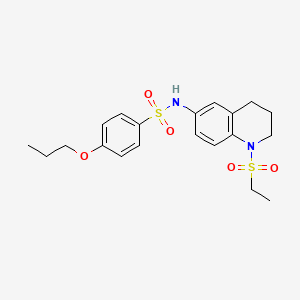
![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)
